![molecular formula C13H19NO2 B2745388 4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol CAS No. 1909301-23-0](/img/structure/B2745388.png)

4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

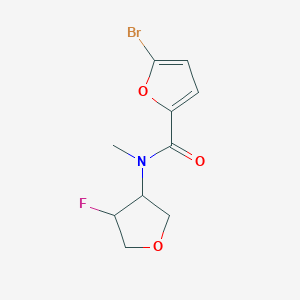

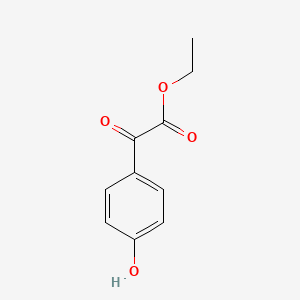

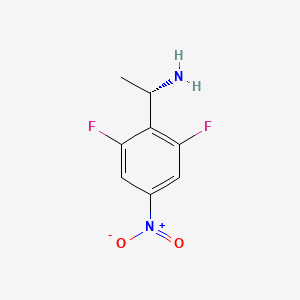

“4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol” is a chemical compound with the CAS Number: 1909301-23-0 . It has a molecular weight of 221.3 and its molecular formula is C13H19NO2 . It is typically stored at room temperature and is available in powder form .

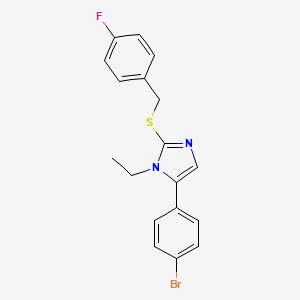

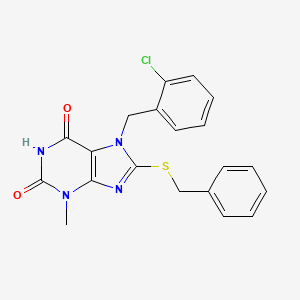

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19NO2/c1-13(16,12-4-3-9-14(12)2)10-5-7-11(15)8-6-10/h5-8,12,15-16H,3-4,9H2,1-2H3/t12-,13?/m1/s1 . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 221.3 and its molecular formula is C13H19NO2 .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

The pyrrolidine ring is known for its enzyme inhibitory properties. Specifically, derivatives of pyrrolidine have been shown to be potent inhibitors of α-glycosidase . This enzyme is involved in the breakdown of carbohydrates and its inhibition can be beneficial in the treatment of diabetes by slowing down glucose absorption.

Stereoselective Synthesis

Due to the chiral nature of the pyrrolidine ring, this compound can be used in stereoselective synthesis to create enantiomerically pure substances . This is crucial in drug development, as different enantiomers of a drug can have different biological activities.

Bioactive Compound Development

The pyrrolidine ring is a common feature in bioactive compounds with various pharmacological profiles. Its incorporation into new compounds can lead to the discovery of novel biologically active molecules .

ADME/Tox Optimization

The introduction of the pyrrolidine ring into drug-like molecules can improve their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles. This optimization is essential for the development of safe and effective drugs .

3D Pharmacophore Exploration

The non-planarity of the pyrrolidine ring allows for an increased three-dimensional coverage in pharmacophore exploration. This is beneficial for identifying drug candidates that interact with biological targets in three-dimensional space .

Wirkmechanismus

Target of Action

The primary targets of 4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol are the ADRA1A, ADRA1B, and ADRA1D genes . These genes encode for the alpha-1-adrenergic receptors, which are crucial in the regulation of blood pressure and other physiological responses .

Mode of Action

Given its structural similarity to other alkylaminophenol compounds, it’s likely that it interacts with its targets by binding to the alpha-1-adrenergic receptors, thereby modulating their activity .

Biochemical Pathways

Considering its targets, it may influence theadrenergic signaling pathway , which plays a key role in cardiovascular function, smooth muscle contraction, and other physiological processes .

Result of Action

Given its potential interaction with alpha-1-adrenergic receptors, it may influence cellular responses such as cell proliferation, apoptosis, and signal transduction .

Eigenschaften

IUPAC Name |

4-[1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(16,12-4-3-9-14(12)2)10-5-7-11(15)8-6-10/h5-8,12,15-16H,3-4,9H2,1-2H3/t12-,13?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOJGMWSQHQPRG-PZORYLMUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN1C)(C2=CC=C(C=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([C@H]1CCCN1C)(C2=CC=C(C=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2745308.png)

![N-(4-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2745310.png)

![2-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2745311.png)

![N-(4-methylbenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2745315.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2745316.png)

![2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2745319.png)

![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B2745322.png)

![N-cyclohexyl-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2745328.png)